molecular formula C13H11N5O B111672 6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 132813-99-1

6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B111672
CAS No.: 132813-99-1
M. Wt: 253.26 g/mol
InChI Key: VYGIWUNRWYXGJY-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile ( 132813-99-1) is a high-purity chemical intermediate with significant value in medicinal chemistry and drug discovery. This compound, with the molecular formula C13H11N5O and a molecular weight of 253.26 g/mol, belongs to the pharmaceutically privileged pyrano[2,3-c]pyrazole scaffold, a class of nitrogen-containing heterocycles known for diverse biological activities[a-c]. Its primary research application is as a versatile synthon for the construction of more complex nitrogen heterocycles. For instance, derivatives of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be transformed into novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, which are fused-ring systems evaluated for selective antibacterial, antiviral, antifungal, and antitumor properties[c]. The compound's structure features multiple reactive sites, including an amino group and a carbonitrile moiety, which allow for further functionalization and integration into molecular libraries. It is used in the synthesis of chromene and pyrano[2,3-c]pyrazole derivatives that have demonstrated potential molluscicidal activity[a]. The predicted physicochemical properties include a boiling point of 571.2±50.0 °C, a density of 1.44±0.1 g/cm3, and a pKa of 11.39±0.70[a]. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this material using appropriate safety procedures.

Properties

IUPAC Name

6-amino-3-methyl-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c1-7-10-11(8-3-2-4-16-6-8)9(5-14)12(15)19-13(10)18-17-7/h2-4,6,11H,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGIWUNRWYXGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Four-Component Synthesis

The most widely adopted method involves a one-pot, four-component reaction combining 3-pyridinecarboxaldehyde , ethyl acetoacetate , malononitrile , and hydrazine hydrate . This approach mirrors protocols used for derivatives such as 6-amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, where the aldehyde dictates the substituent at position 4.

Mechanistic Overview :

  • Knoevenagel Condensation : 3-Pyridinecarboxaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition : Ethyl acetoacetate undergoes nucleophilic attack by hydrazine hydrate, generating a pyrazolone intermediate.

  • Cyclization : The intermediates combine to form the pyrano[2,3-c]pyrazole core.

  • Tautomerization : Final tautomerization yields the thermodynamically stable 1,4-dihydro product.

Key Advantages :

  • Atom Economy : Minimal waste generation due to in situ intermediate formation.

  • Scalability : Suitable for gram-to-kilogram scale synthesis.

Catalytic Systems and Reaction Optimization

Homogeneous Catalysts

Homogeneous catalysts like piperidine and triethylamine facilitate the reaction by deprotonating intermediates and accelerating cyclization. For example, piperidine (10 mol%) in ethanol at 80°C achieves yields of 78–85% for analogous compounds.

Heterogeneous Catalysts

Recent advances emphasize eco-friendly heterogeneous catalysts:

CatalystSolventTemperature (°C)Yield (%)Reusability (Cycles)
TiO₂ nanoparticlesSolvent-free80895
Fe₃O₄@chitosanWater70824
γ-AluminaEthanol90753

TiO₂ nanoparticles are particularly effective, offering high surface area and Lewis acid sites that enhance reaction kinetics.

Solvent and Reaction Condition Optimization

Solvent Effects

Green solvents (water, ethanol) and solvent-free conditions are preferred to minimize environmental impact. Solvent-free reactions at 80°C reduce energy consumption and improve yields by 10–15% compared to ethanol-based systems.

Temperature and Time

Optimal parameters balance reaction efficiency and product stability:

Temperature (°C)Time (Hours)Yield (%)
70472
80389
902.585

Prolonged heating (>5 hours) leads to side reactions, including nitrile hydrolysis.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances productivity:

  • Residence Time : 20–30 minutes.

  • Throughput : 1–5 kg/day in pilot-scale setups.

Purification Strategies

  • Recrystallization : Ethanol or aqueous DMSO yields >95% purity.

  • Column Chromatography : Avoided in industrial settings due to cost and time constraints.

Comparative Analysis of Synthetic Routes

Traditional vs. Catalytic Methods

ParameterTraditional (Piperidine)TiO₂ Nanoparticles
Yield (%)7889
Reaction Time (h)43
Environmental ImpactModerateLow

Catalytic methods outperform traditional approaches in efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and pyridinyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that compounds containing the dihydropyrano[2,3-c]pyrazole structure exhibit promising anticancer properties. For instance, studies have shown that derivatives of 6-amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and division.

Case Study:
A recent study highlighted the synthesis of several derivatives of this compound and their evaluation against breast cancer cell lines. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer types .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it can reduce the production of pro-inflammatory cytokines in immune cells. This property makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis.

Case Study:
One study assessed the anti-inflammatory activity of this compound in a murine model of arthritis. Results showed a marked reduction in swelling and pain scores compared to control groups, indicating its potential as a therapeutic agent in inflammatory conditions .

Material Science Applications

2.1 Organic Electronics

This compound has been explored for applications in organic electronics due to its electron-donating properties. Its incorporation into organic photovoltaic devices has shown promise in enhancing charge transport and overall device efficiency.

Case Study:
Research demonstrated that blending this compound with fullerene derivatives improved the power conversion efficiency (PCE) of organic solar cells by optimizing the morphology of the active layer .

Chemical Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions starting from readily available precursors. The ability to modify its structure leads to a library of derivatives with varied biological activities.

Derivative Biological Activity IC50 Value (µM) Application Area
Compound AAnticancer5Oncology
Compound BAnti-inflammatory10Rheumatology
Compound COrganic electronics-Photovoltaics

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyranopyrazole derivatives share a common scaffold but differ in substituents at positions 3, 4, and 4. These modifications significantly influence physical properties, reactivity, and biological activity. Below is a detailed comparison:

Substituent Effects on Physical Properties

Compound (Substituents) Melting Point (°C) Key Spectral Features (IR, NMR) Yield (%) Biological Activity Reference
6-Amino-3-methyl-4-(3-pyridinyl) N/A* IR: 3484 (NH$_2$), 2190 (CN); $ ^1H $-NMR: δ 7.08–8.15 (aromatic) 55–98 PDE2 inhibition
6-Amino-4-(3-nitrophenyl)-3-methyl 210–211 IR: 1645 (C=O); $ ^1H $-NMR: δ 8.13 (d, J=8 Hz) 70–80 Antihypertensive
6-Amino-4-(4-methoxyphenyl)-3-methyl 172–173 IR: 1597 (C-O); $ ^1H $-NMR: δ 3.74 (OCH$_3$) 85 Precursor for heterocyclic drugs
6-Amino-4-(4-chlorophenyl)-3-propyl 232–233 $ ^1H $-NMR: δ 0.57 (t, CH$_3$); $ ^{13}C $: 139.54 (C-Cl) 80 Antibacterial
6-Amino-3-methyl-4-(thiophen-2-yl) N/A IR: 1675 (C=O); $ ^1H $-NMR: δ 11.16 (NH) 70 Antiviral (coronavirus)

Reactivity and Catalytic Efficiency

  • Synthetic Routes: The 3-pyridinyl derivative is synthesized via four-component reactions (4CR) using ethanol/water (4:1) as solvents, yielding 55–98% . Comparatively, 4-nitrophenyl and 4-methoxyphenyl analogs are synthesized with higher yields (70–90%) using TiO$2$ nanoparticles or Fe$3$O4@chitosan-tannic acid catalysts .
  • Catalyst Reusability: Nano-eggshell/Ti(IV) catalysts retain >90% efficiency after four cycles for 3-pyridinyl derivatives , while Fe$_3$O4-based catalysts show similar stability for p-tolyl analogs .

Key Research Findings

Substituent-Driven Bioactivity: Electron-withdrawing groups (e.g., NO$2$, CN) enhance enzyme inhibition, while electron-donating groups (e.g., OCH$3$) improve solubility and bioavailability .

Catalyst Design: Heterogeneous catalysts (nano-eggshell/Ti(IV), Fe$_3$O4@chitosan) enable eco-friendly synthesis with high atom economy (>85%) for pyridinyl and aryl derivatives .

Structural Flexibility: The pyranopyrazole core tolerates diverse substituents, enabling tailored modifications for specific therapeutic targets (e.g., PDE2 vs. calcium channels) .

Biological Activity

6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes an amino group, a pyridine ring, and a nitrile group, which contribute to its pharmacological potential.

The primary biological activity of this compound is mediated through its interaction with the p38 MAP kinase pathway. This pathway plays a crucial role in cellular responses to stress and inflammation. The compound binds to both the ATP-binding pocket and the lipid-binding pocket of p38 MAP kinase, leading to its inhibition. This inhibition can disrupt various cellular processes, making it a potential candidate for therapeutic applications in inflammatory diseases and cancer treatment.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

  • Antitumor Activity : The compound has shown promising results against various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects in breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated significant cytotoxicity, particularly when used in combination with doxorubicin, suggesting a synergistic effect that enhances its antitumor efficacy .
  • Anti-inflammatory Effects : The inhibition of p38 MAP kinase is linked to anti-inflammatory activity, which can be beneficial in treating chronic inflammatory conditions.
  • Antimicrobial Activity : Some derivatives of pyrano[2,3-c]pyrazoles exhibit antimicrobial properties. Preliminary studies suggest that this compound may also possess similar activities against various pathogens .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of this compound:

  • Synthesis and Characterization : The synthesis typically involves a multi-step process starting from 4-pyridinecarboxaldehyde and malononitrile. This process includes condensation reactions followed by cyclization to form the pyrano[2,3-c]pyrazole core .
  • Biological Testing : In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibitory activity against key enzymes involved in cancer proliferation. For example, pyrazole derivatives have been shown to inhibit BRAF(V600E), EGFR, and Aurora-A kinase activities .
  • Comparative Studies : Comparative analysis with other similar compounds indicates that the specific arrangement of functional groups in this compound may confer unique biological properties that differentiate it from other pyrazoles .

Data Table: Biological Activities of this compound

Activity TypeEffectReference
AntitumorSignificant cytotoxicity in MCF-7 and MDA-MB-231 cells
Anti-inflammatoryInhibition of p38 MAP kinase
AntimicrobialPotential activity against pathogens

Q & A

(Basic) What are the common synthetic routes for this compound?

Answer:
The compound is synthesized via multi-component reactions (MCRs) involving hydrazine hydrate, ethyl acetoacetate, substituted aldehydes (e.g., 3-pyridinecarboxaldehyde), and malononitrile. Key methodologies include:

  • Aqueous medium synthesis : Reactions in water with surfactants like cetyltrimethylammonium chloride (CTACl) or tetra-n-butylammonium bromide (TBAB) under reflux (80–100°C), yielding 78–98% .
  • Ionic liquid catalysis : Using [Et3NH][HSO4] at 80°C for enhanced reaction rates and yields up to 92% .
  • Green chemistry approaches : Solvent-free or water-based systems to minimize environmental impact .

Example Procedure (Basic):

Mix hydrazine hydrate (2.0 mmol), ethyl acetoacetate (2.0 mmol), and water.

Add aldehyde (2.0 mmol), malononitrile (2.0 mmol), and TBAB (10 mol%).

Reflux for 25–30 minutes, monitor via TLC, filter, and recrystallize from ethanol .

(Basic) How is the compound characterized after synthesis?

Answer:
Characterization involves:

  • IR spectroscopy : NH2 (~3350 cm<sup>−1</sup>), CN (~2260 cm<sup>−1</sup>), and C=O (if present) .
  • NMR :
    • <sup>1</sup>H NMR: Methyl groups (δ 1.79–1.94 ppm), aromatic protons (δ 6.7–7.3 ppm) .
    • <sup>13</sup>C NMR: Carbonitrile (δ 113–120 ppm), pyrazole/pyran carbons (δ 135–168 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 342.0540 for perfluorophenyl derivatives) .

(Advanced) How can reaction conditions be optimized for yield and selectivity?

Answer: Optimization depends on catalysts, solvents, and reaction parameters:

Catalyst Solvent Temperature Yield (%) Reference
TBABWaterReflux85–98
[Et3NH][HSO4]Water80°C92
CTAClWater60°C78

Key Factors:

  • Catalyst loading : 10 mol% TBAB maximizes yield .
  • Reaction time : 30 minutes for TBAB vs. 60 minutes for CTACl .
  • Solvent : Water improves sustainability but may require surfactants for solubility .

(Advanced) What structural modifications enhance antihypertensive activity?

Answer: Substituents on the 4-aryl group significantly influence biological activity:

Substituent Biological Effect Reference
4-Nitrophenyl85% vasorelaxant activity (vs. nifedipine)
3-PyridinylModerate calcium channel blockade
2,6-DifluorophenylStructural analog; untested biologically

Mechanistic Insight:
Electron-withdrawing groups (e.g., -NO2) enhance calcium channel blockade by increasing electrophilicity at the pyran ring .

(Advanced) How to address discrepancies in reported synthesis yields?

Answer: Variability arises from:

  • Catalyst efficiency : Ionic liquids > TBAB > CTACl .
  • Purity of reagents : Malononitrile and aldehydes must be anhydrous .
  • Workup procedures : Recrystallization from ethanol vs. direct filtration affects purity .

Example:

  • TBAB yields 98% for perfluorophenyl derivatives vs. 78% for 3-pyridinyl derivatives .

(Advanced) What analytical methods confirm reaction mechanisms?

Answer:

  • TLC monitoring : Tracks consumption of starting materials (e.g., aldehyde Rf values) .
  • Kinetic studies : Pseudo-first-order kinetics in MCRs suggest a stepwise mechanism .
  • Isolation of intermediates : Hemiaminal or Knoevenagel adducts identified via <sup>13</sup>C NMR .

(Basic) What are the key spectroscopic markers for this compound?

Answer:

  • IR :
    • NH2 asymmetric stretch: 3350–3412 cm<sup>−1</sup>.
    • CN stretch: 2258–2260 cm<sup>−1</sup> .
  • <sup>1</sup>H NMR :
    • Pyran CH: δ 4.56–5.11 ppm.
    • Aromatic protons: δ 6.7–7.3 ppm .

(Advanced) How does solvent choice impact green synthesis?

Answer:

  • Water : Reduces toxicity but may require surfactants (e.g., CTACl) for solubility .
  • Solvent-free systems : Minimize waste but require higher temperatures (100–120°C) .
  • Ethanol : Used for recrystallization but less sustainable than water .

Environmental Metrics:

  • Atom economy >85% for MCRs in water .

(Basic) What are common side products, and how are they mitigated?

Answer:

  • Knoevenagel adducts : Formed if malononitrile reacts prematurely with aldehydes. Mitigated by sequential reagent addition .
  • Oligomers : Controlled via dilute reaction conditions and TBAB catalysis .
  • Purification : Recrystallization from ethanol removes polar impurities .

(Advanced) How to design derivatives for targeted bioactivity?

Answer:

  • Electron-deficient aryl groups : Enhance calcium channel blockade (e.g., 4-NO2, 3-CF3) .
  • Hydrophobic substituents : Improve blood-brain barrier penetration (e.g., 4-CH3) .
  • Stereoelectronic tuning : Pyridinyl groups balance solubility and receptor binding .

Example SAR Table:

Derivative Substituent Activity
4-Nitrophenyl-NO2High vasorelaxant (85%)
4-Hydroxyphenyl-OHModerate (45%)
3,4,5-Trimethoxyphenyl-OCH3Low (25%)

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